molecular formula C12H18N4O2 B12548140 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione CAS No. 864871-53-4

4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione

Cat. No.: B12548140
CAS No.: 864871-53-4
M. Wt: 250.30 g/mol
InChI Key: MYCBONMUZGRJKP-UHFFFAOYSA-N
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Description

4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione typically involves the condensation of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylideneamine with a triazolidine-dione derivative. One common method is the Einhorn variation of the Schotten–Baumann method, where the condensation reaction is carried out using camphor hydrazide and valproic acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate neurotransmitter pathways and enhance the permeability of drugs through the blood-brain barrier . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(1,7,7-Trimethylbicyclo[221]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione apart is its unique combination of a bicyclic structure with a triazolidine-dione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

864871-53-4

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

4-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C12H18N4O2/c1-11(2)7-4-5-12(11,3)8(6-7)15-16-9(17)13-14-10(16)18/h7H,4-6H2,1-3H3,(H,13,17)(H,14,18)

InChI Key

MYCBONMUZGRJKP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=NN3C(=O)NNC3=O)C2)C)C

Origin of Product

United States

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